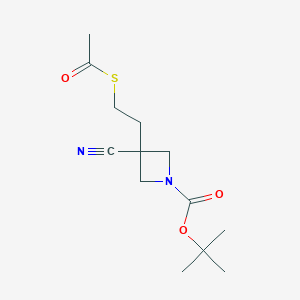![molecular formula C21H17FN2O5S B2982012 4-ethoxy-3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922034-66-0](/img/structure/B2982012.png)
4-ethoxy-3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethoxy-3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H17FN2O5S and its molecular weight is 428.43. The purity is usually 95%.
BenchChem offers high-quality 4-ethoxy-3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
One study explored the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds showed promising properties for use as photosensitizers in photodynamic therapy (PDT), a treatment modality for cancer. The high singlet oxygen quantum yield and good fluorescence properties of these derivatives underscore their potential in Type II photodynamic therapy mechanisms for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Diagnostic Imaging
Another study focused on novel ¹⁸F-labeled benzoxazole derivatives for potential use as positron emission tomography (PET) probes. These probes could be crucial in imaging cerebral β-amyloid plaques in Alzheimer's disease, offering a diagnostic tool for early detection and monitoring of the disease progression (Cui et al., 2012).
Anticancer Agents
Research into aminothiazole-paeonol derivatives revealed compounds with significant anticancer potential against various human cancer cell lines. These studies highlight the potential of benzenesulfonamide derivatives in developing novel anticancer agents, especially for gastrointestinal adenocarcinomas (Tsai et al., 2016).
Enzyme Inhibition for Disease Treatment
Compounds incorporating the benzenesulfonamide moiety have also been investigated for their enzyme inhibitory properties. For instance, derivatives synthesized for inhibiting carbonic anhydrase showed potential in treating conditions related to enzyme dysregulation. These findings support the exploration of benzenesulfonamide derivatives for therapeutic uses in diseases where enzyme inhibition can be beneficial (Gul et al., 2016).
Analytical and Environmental Applications
Besides therapeutic applications, benzenesulfonamide derivatives have been utilized in analytical chemistry, such as in the development of procedures for the simultaneous determination of environmental contaminants. This underscores the versatility of benzenesulfonamide-based compounds beyond pharmacology into environmental science and analytical methodologies (Speltini et al., 2016).
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O5S/c1-2-28-19-10-8-14(12-16(19)22)30(26,27)24-13-7-9-18-15(11-13)21(25)23-17-5-3-4-6-20(17)29-18/h3-12,24H,2H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZBOARNWNJWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2981929.png)

![3-[3-Cyano-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]propanoic acid](/img/structure/B2981933.png)

![5-[(2-Fluorophenyl)methoxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2981937.png)








